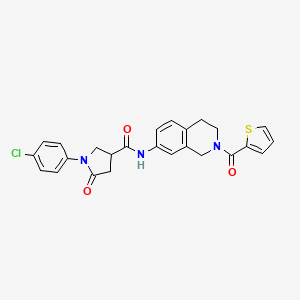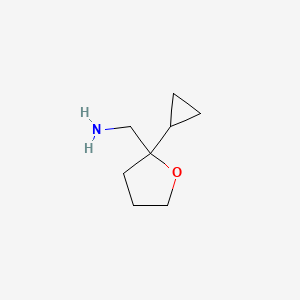
1-benzyl-3-bromo-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
1-Benzyl-3-bromo-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C11H8BrNO2 . It is a solid compound, usually appearing as white or off-white crystals .
Synthesis Analysis
The synthesis of this compound involves the reaction of benzylamine with 3-bromo-2,5-furanedione in glacial acetic acid under reflux for 16 hours in an argon atmosphere . After returning to ambient temperature, the reaction mixture is evaporated under reduced pressure. The residue obtained is taken up with acetic acid to which sodium acetate is added .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring substituted at the 1-position with a benzyl group and at the 3-position with a bromine atom . The molecular weight of the compound is 266.09 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with p-tolylboronic acid in dioxane to form 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione .Physical And Chemical Properties Analysis
This compound is a solid compound that is stable at room temperature but decomposes at high temperatures . It is soluble in many organic solvents such as ethanol, acetone, and dichloromethane .Wissenschaftliche Forschungsanwendungen
Luminescent Polymers
1-Benzyl-3-bromo-1H-pyrrole-2,5-dione derivatives are integral in synthesizing highly luminescent polymers with significant optical and electrochemical properties. These polymers, exemplified by the synthesis of polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibit strong fluorescence and high quantum yield, making them suitable for electronic and photonic applications. The solubility in common organic solvents and the significant Stokes shift observed highlight their potential in diverse scientific applications (Zhang & Tieke, 2008).
Organic Corrosion Inhibitors
Research on 1H-pyrrole-2,5-dione derivatives, including this compound, has demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds, through electrochemical studies and quantum chemical calculations, have been identified as mixed-type inhibitors, adhering to carbon steel surfaces primarily via a chemisorption process. Their application as corrosion inhibitors underscores the importance of molecular structure in achieving high inhibition efficiency and opens avenues for developing new protective agents in material science (Zarrouk et al., 2015).
Photoluminescent Conjugated Polymers
The use of this compound related compounds in creating photoluminescent conjugated polymers and copolymers highlights another significant application. These materials, featuring 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and phenylene units, exhibit strong photoluminescence and increased photochemical stability. Their processability into thin films and good solubility in organic solvents suggest potential uses in the field of optoelectronics, particularly in devices where stable, strong luminescence is required (Beyerlein & Tieke, 2000).
Heterocyclization Reactions
In synthetic organic chemistry, this compound serves as a precursor in spiro heterocyclization reactions, facilitating the synthesis of complex heterocyclic structures. Such reactions underscore the versatility of this compound in constructing novel molecules with potential applications in medicinal chemistry and materials science (Racheva & Maslivets, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-3-bromopyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBVECSKMXUDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2732843.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2732844.png)
![2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 7-(phenylMethyl)-, 1,1-diMethylethyl ester](/img/structure/B2732847.png)
![N-[1-(1-Adamantyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2732848.png)
![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)
![8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732850.png)


![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732853.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide](/img/structure/B2732854.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732862.png)